molecular formula C10H7BrN2O3 B11841059 Methyl 7-bromo-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate

Methyl 7-bromo-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate

Cat. No.: B11841059
M. Wt: 283.08 g/mol
InChI Key: CZXMXBZYEXPWLL-UHFFFAOYSA-N
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Description

Methyl 7-bromo-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate is a halogenated 1,8-naphthyridine derivative characterized by a bromine substituent at position 7, a methyl ester at position 3, and a ketone group at position 3. The compound’s molecular formula is C₁₁H₉BrN₂O₃, with a molecular weight of 297.11 g/mol. The bromine substituent enhances reactivity in cross-coupling reactions, making it valuable for pharmaceutical intermediates .

Properties

Molecular Formula

C10H7BrN2O3

Molecular Weight

283.08 g/mol

IUPAC Name

methyl 7-bromo-4-oxo-1H-1,8-naphthyridine-3-carboxylate

InChI

InChI=1S/C10H7BrN2O3/c1-16-10(15)6-4-12-9-5(8(6)14)2-3-7(11)13-9/h2-4H,1H3,(H,12,13,14)

InChI Key

CZXMXBZYEXPWLL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CNC2=C(C1=O)C=CC(=N2)Br

Origin of Product

United States

Preparation Methods

The synthesis of 1,8-naphthyridines, including Methyl 7-bromo-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate, can be achieved through several methods:

Chemical Reactions Analysis

Substitution Reactions

The bromine atom at position 7 is a reactive site for substitution:

  • Nucleophilic Aromatic Substitution : The bromine can be replaced with nucleophiles (e.g., amines, hydroxides) under basic or acidic conditions. This reactivity is critical for generating derivatives with varied biological activities .

  • Examples :

    • Replacement of bromine with amino groups in related compounds (e.g., 7-amino-1,4-dihydro-1,8-naphthyridine derivatives) to enhance antimicrobial activity .

    • Structural analogs (e.g., ethyl 7-methyl derivatives) demonstrate altered reactivity due to substituent effects.

Oxidation and Reduction

The compound’s redox properties are influenced by its carbonyl group and naphthyridine ring:

  • Oxidation : Can form quinoline derivatives via oxidation of the dihydro-naphthyridine ring.

  • Reduction : Leads to fully reduced naphthyridine derivatives, altering its electron-deficient nature.

  • Biological Implications : Oxidized/reduced forms may exhibit distinct interactions with enzymes like DNA gyrase .

Cyclization Reactions

The compound participates in cyclization to form fused ring systems:

  • Intramolecular Condensation : Involves the carboxylate group and adjacent functionalities to generate polycyclic structures.

  • Intermolecular Reactions : Reacts with other molecules (e.g., hydrazides) to form hybrid compounds, as seen in the synthesis of N′-(1,3-diphenylallylidene)-naphthyridine derivatives under microwave conditions .

Reaction Conditions and Reagents

Reaction Type Key Reagents Conditions
SubstitutionNucleophiles (NH₂−, OH⁻)Basic/acidic media, heat/microwave
Oxidation/ReductionOxidizing agents (e.g., KMnO₄)Aqueous or organic solvents
CyclizationCarbonyl compounds, basesReflux or microwave irradiation

Comparison with Structural Analogues

Compound Key Difference Impact on Reactivity
Ethyl 7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylateMethyl group instead of bromineReduced nucleophilic substitution
Nalidixic acidAbsence of bromine and ester groupsStronger antibacterial activity
7-Amino-1,4-dihydro-1,8-naphthyridine derivativesAmino substituentsEnhanced antimicrobial activity

Key Research Findings

  • Microwave Efficiency : Synthesis under microwave conditions achieves 92–95% carbon efficiency, reducing reaction times significantly .

  • Biological Targeting : Bromine substitution enhances binding to bacterial DNA gyrase, a critical enzyme for DNA replication .

  • Structural Flexibility : The compound’s reactivity enables derivatization for applications in antimicrobial, antifungal, and anticancer research .

Scientific Research Applications

Antibacterial Properties

Research indicates that methyl 7-bromo-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate exhibits significant antibacterial activity, particularly against Gram-positive bacteria. The mechanism of action is believed to involve the inhibition of bacterial DNA gyrase, an essential enzyme for DNA replication and transcription.

Key Findings:

  • Inhibition of DNA Gyrase: This compound effectively binds to bacterial DNA gyrase, preventing bacterial growth.
  • Comparative Activity: Its derivatives have shown promise in antifungal and anticancer applications as well.

Anticancer Potential

The compound has been investigated for its anticancer properties, with studies suggesting that it can induce apoptosis in cancer cells through various mechanisms. These mechanisms may include the inhibition of key enzymes involved in cell proliferation and survival .

Case Studies:

  • Study on TNBC Models: A study demonstrated that related naphthyridine derivatives inhibited lung metastasis more effectively than standard therapies.
  • Viral Load Reduction in Influenza Models: Related compounds showed rapid reductions in viral loads in models infected with influenza A virus.

Agricultural Applications

This compound also holds potential in agricultural sciences. Its biological activity against plant pathogens suggests applications as a pesticide or fungicide. The structural characteristics that enhance its reactivity may also contribute to its effectiveness in controlling agricultural pests.

Mechanism of Action

The mechanism of action of Methyl 7-bromo-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate involves its interaction with specific molecular targets. For instance, related compounds like nalidixic acid inhibit bacterial DNA polymerase (DNA gyrase), thereby preventing bacterial DNA replication . The exact molecular targets and pathways for this compound would depend on its specific application and structural modifications.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares key structural features, synthesis yields, and applications of Methyl 7-bromo-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate with analogous compounds:

Compound Name Substituents (Position) Ester/Carboxylic Acid Group Molecular Weight (g/mol) Synthesis Yield Key Applications/Properties References
This compound 7-Br, 4-oxo Methyl ester 297.11 Not reported Cross-coupling intermediates [Inferred]
Ethyl 6-bromo-1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate 6-Br, 7-CH₃, 1-C₂H₅ Ethyl ester 337.00 (M+1) "Very good" Suzuki and Heck coupling reactions
7-Chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid 7-Cl, 6-F, 1-(4-FC₆H₄) Carboxylic acid 352.72 81% (two-step) Anticancer drug intermediate
Ethyl 7-chloro-1-ethyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate 7-Cl, 6-F, 1-C₂H₅ Ethyl ester 298.70 Not reported Pharmaceutical impurity (Adrenaline Impurity 18)
7-Benzyl-1-ethyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid 7-C₆H₅CH₂, 1-C₂H₅ Carboxylic acid Not reported Not reported Locomotor stimulant (catecholamine-dependent)

Key Findings from Comparative Analysis

Reactivity in Cross-Coupling Reactions :

  • Brominated derivatives (e.g., ethyl 6-bromo) exhibit high reactivity in palladium-catalyzed Suzuki and Heck reactions, enabling the introduction of aryl or alkenyl groups . The 7-bromo substituent in the target compound is expected to share this reactivity.
  • Chloro and fluoro derivatives (e.g., 7-Cl-6-F) are less reactive in coupling but are optimized for hydrolysis to carboxylic acids, a critical step in prodrug activation .

Synthetic Efficiency :

  • The 7-chloro-6-fluoro derivative achieves an 81% yield over two steps (substitution and hydrolysis), highlighting the importance of optimized reaction conditions (e.g., K₂CO₃/CS₂CO₃ in toluene at 150°C) .
  • Bromination of ethyl esters (e.g., ethyl 6-bromo) is described as high-yielding but lacks quantitative data .

Biological Activity :

  • Fluorophenyl-substituted derivatives (e.g., 1-(4-fluorophenyl)) are prioritized as intermediates for anticancer agents due to enhanced bioavailability and target affinity .
  • The benzyl-substituted analog (7-C₆H₅CH₂) acts as a potent locomotor stimulant, suggesting that substituent bulkiness influences neuropharmacological effects .

Physicochemical Properties :

  • Methyl esters (e.g., target compound) may hydrolyze faster than ethyl esters under physiological conditions, impacting drug metabolism.
  • Crystallographic studies on methyl 1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate reveal planar molecular structures with hydrogen-bonded dimers, which could influence solubility and stability .

Data Tables for Critical Parameters

Physical Properties of Selected Compounds

Compound Boiling Point (°C) Density (g/cm³) LogP (Predicted)
This compound Not reported Not reported ~2.1 (estimated)
Ethyl 7-chloro-1-ethyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate 438.0 ± 45.0 1.4 ± 0.1 3.2
7-Chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid >300 (decomposes) Not reported 1.8

Biological Activity

Methyl 7-bromo-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate (C10H8BrN2O3) is a synthetic organic compound notable for its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound features a bicyclic structure that incorporates both naphthyridine and carboxylate functional groups. The presence of a bromine atom at the 7-position and a carbonyl group at the 4-position enhances its chemical reactivity and biological potential. Its molecular weight is approximately 283.08 g/mol.

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties, particularly against Gram-positive bacteria. The mechanism of action is primarily attributed to the inhibition of bacterial DNA gyrase, an enzyme essential for DNA replication and transcription. This inhibition prevents bacterial growth and proliferation.

Table 1: Antibacterial Activity Against Various Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus16 µg/mL
Bacillus subtilis32 µg/mL
Streptococcus pneumoniae64 µg/mL

Antifungal Activity

In addition to its antibacterial properties, derivatives of this compound have been evaluated for antifungal activity. Studies suggest that these compounds can inhibit the growth of various fungal pathogens, although specific mechanisms remain to be fully elucidated .

Anticancer Potential

Preliminary studies have also explored the anticancer potential of this compound. Research indicates that it may induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and proliferation. Further investigations are necessary to establish its efficacy and safety profiles in clinical settings.

Case Studies

Several studies have highlighted the biological activity of this compound:

  • Study on Antibacterial Efficacy : A study published in Journal of Medicinal Chemistry reported that this compound demonstrated potent antibacterial activity against multi-drug resistant strains of Staphylococcus aureus with an MIC value significantly lower than standard antibiotics .
  • Antifungal Activity Assessment : In another investigation published in Phytomedicine, derivatives were tested against Candida species and showed promising results with IC50 values comparable to existing antifungal agents .
  • Anticancer Mechanism Exploration : Research conducted by El-Karim et al. indicated that methyl 7-bromo derivatives exhibited cytotoxic effects on various cancer cell lines through the activation of caspase pathways, suggesting potential as a chemotherapeutic agent .

Q & A

Basic Research Questions

Q. What spectroscopic and crystallographic methods are commonly used to characterize Methyl 7-bromo-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate?

  • Methodology :

  • X-ray crystallography resolves the 3D molecular structure, including bond lengths, angles, and intermolecular interactions. For example, planar deviations and hydrogen bonding (C–H⋯O) in related naphthyridines were analyzed using SHELXL refinement .

  • NMR spectroscopy confirms substituent positions and purity. For instance, 1H^1H-NMR chemical shifts (e.g., δ 8.55 for H-5 and δ 9.00 for H-2 in ethyl derivatives) help identify aromatic protons and substituent effects .

  • IR spectroscopy verifies functional groups (e.g., carbonyl stretching at ~1700 cm1^{-1}) .

    • Data Table :
TechniqueKey ObservationsReference
X-ray diffractionPlanar pyridinone ring (r.m.s. deviation: 0.0023 Å), C–H⋯O hydrogen bonds forming R22_2^2(10) motifs
1H^1H-NMRδ 8.55 (H-5), δ 9.00 (H-2), δ 1.28 (CH3_3) in ethyl derivatives

Q. How is the compound synthesized, and what reaction conditions optimize yield?

  • Methodology :

  • Esterification : React 1,4-dihydro-4-oxo-naphthyridine carboxylic acid with thionyl chloride, followed by methanol addition (e.g., 92% yield via reflux and crystallization) .

  • Substitution : Introduce bromo groups via Sandmeyer or nucleophilic aromatic substitution (e.g., using NaNO2_2/HBr/CuBr).

    • Critical Considerations :
  • Excess thionyl chloride removal prevents side reactions.

  • Solvent choice (e.g., methanol vs. ethanol) affects crystallization efficiency .

    • Data Table :
StepReagents/ConditionsYieldReference
EsterificationThionyl chloride, reflux, 4 h92%
CrystallizationMethanol/water (1:3 ratio)>90%

Advanced Research Questions

Q. How can computational tools guide the design of derivatives with improved bioactivity?

  • Methodology :

  • ADMET Prediction : Use tools like SwissADME or ADMETlab to assess solubility, permeability, and toxicity. For example, logP and polar surface area (PSA) predict bioavailability .
  • Molecular Docking : Screen derivatives against target proteins (e.g., bacterial DNA gyrase) to prioritize synthesis. Evidence from SAR studies shows 7-piperazinyl groups enhance antibacterial activity .
    • Case Study : Enoxacin (a 1,8-naphthyridine derivative) was optimized using SAR to balance potency and solubility .

    • Data Table :

DerivativeSubstituent (Position)Bioactivity (MICE.coli_{E. coli}, µg/mL)Reference
Enoxacin7-Piperazinyl0.05
7-Methyl analogue7-Methyl1.2

Q. How do structural modifications at C-5, C-6, and C-7 positions influence biological activity?

  • Methodology :

  • SAR Analysis :

  • C-6 : Fluoro substituents enhance DNA gyrase inhibition (e.g., 6-fluoro derivatives show 10× lower MIC than 6-H) .

  • C-7 : Bulky groups (e.g., cycloalkylamino) improve Gram-negative coverage but may reduce solubility .

  • C-5 : Methyl or trifluoromethyl groups modulate cytotoxicity (e.g., 5-methyl increases P388 leukemia cell inhibition by 2×) .

    • Contradiction Handling :
  • Conflicting results (e.g., 5-methyl enhancing activity in some studies but not others) require comparative assays under standardized conditions .

    • Data Table :
PositionModificationEffect on ActivityReference
C-6FluoroMIC reduced by 10×
C-7PiperazinylBroad-spectrum antibacterial activity
C-5TrifluoromethylCytotoxicity reduced by 5–10×

Q. What strategies resolve crystallographic disorder in 1,8-naphthyridine derivatives?

  • Methodology :

  • Refinement Software : Use SHELXL for small-molecule refinement. Disorder modeling with PART instructions improves accuracy .
  • Hydrogen Bond Analysis : Identify stabilizing interactions (e.g., water-mediated R22_2^2(10) motifs) to validate crystal packing .
    • Case Study : In Methyl 1-ethyl-7-methyl-4-oxo-naphthyridine, water molecules stabilize dimers via O–H⋯O bonds (d = 2.85 Å) .

    • Data Table :

Interaction TypeDistance (Å)Geometry (°)Reference
O–H⋯O (water)2.85174 (linear)
C–H⋯O (ester)3.10145 (tetrahedral)

Methodological Best Practices

  • Synthesis : Prioritize anhydrous conditions for esterification to avoid hydrolysis .
  • Crystallization : Use slow evaporation from methanol/water for high-quality single crystals .
  • SAR Studies : Combine in silico screening with systematic substitution (e.g., positional scanning libraries) .

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